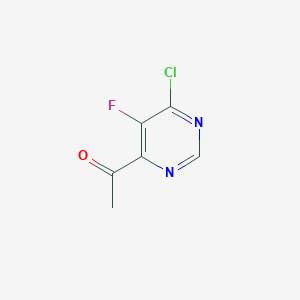
2-Isopropylisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropylisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family These compounds are characterized by a fused ring system containing a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylisoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-alkynylbenzoic acids with primary amines. This method typically requires the presence of a catalyst, such as palladium or rhodium, and proceeds through a tandem oxidative C–H activation and annulation reaction . Another method involves the reduction of phthalimides using organometallic reagents like RMgX, RLi, or R2Zn .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and efficiency. Ultrasonic-assisted synthesis has been reported as a practical method for producing isoindolinone derivatives on a multigram scale . This method is advantageous due to its high efficiency, group tolerance, and the ability to perform the reaction in a one-pot fashion.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoindolinones, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2-Isopropylisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-Isopropylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For instance, isoindolinone derivatives have been shown to inhibit certain kinases and proteases, thereby affecting cellular signaling pathways .
Comparación Con Compuestos Similares
3-Hydroxyisoindolin-1-one: Known for its presence in natural products and pharmaceutical molecules.
N-Isoindoline-1,3-dione: Widely used in pharmaceutical synthesis and organic synthesis.
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness: 2-Isopropylisoindolin-1-one stands out due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature allows for the exploration of novel synthetic pathways and the development of new bioactive molecules.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-propan-2-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H13NO/c1-8(2)12-7-9-5-3-4-6-10(9)11(12)13/h3-6,8H,7H2,1-2H3 |
Clave InChI |
KTKXZUQPMJVMKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


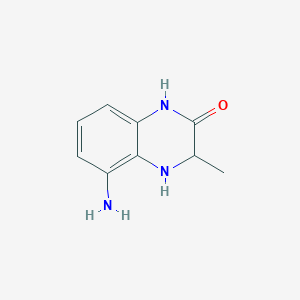
![9-Methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B11913860.png)


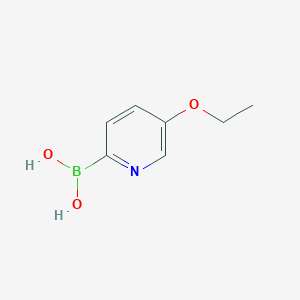
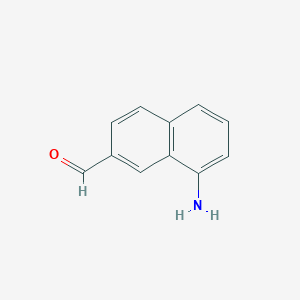
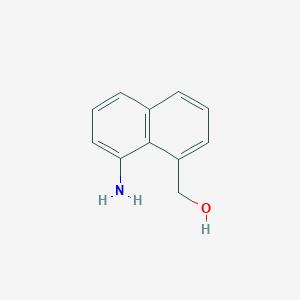
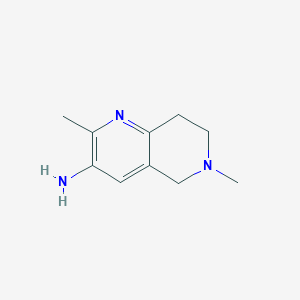
![6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
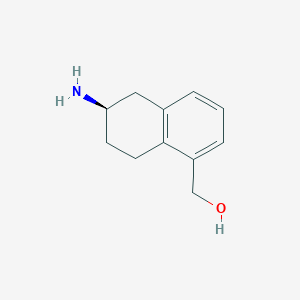
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol](/img/structure/B11913911.png)
